N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
The compound N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a structurally complex benzamide derivative. Key features include:
- Benzodioxole moiety: A fused bicyclic structure (benzo[d][1,3]dioxole) linked via a methylamino group, known for enhancing metabolic stability and binding affinity in bioactive molecules .
- Trifluoromethyl benzamide: A 3-(trifluoromethyl) substituent on the benzamide core, a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and lipophilicity .
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N3O4S/c29-28(30,31)20-5-3-4-19(13-20)27(36)32-10-11-34-15-25(21-6-1-2-7-22(21)34)39-16-26(35)33-14-18-8-9-23-24(12-18)38-17-37-23/h1-9,12-13,15H,10-11,14,16-17H2,(H,32,36)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFAOFALSJBPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of anticancer activity and other therapeutic applications. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 531.63 g/mol. The structure features a trifluoromethyl group, a benzo[d][1,3]dioxole moiety, and an indole derivative, which are known for their biological activities.
Synthesis
The synthesis of this compound involves multi-step reactions that integrate various functional groups to enhance its biological activity. The incorporation of the benzo[d][1,3]dioxole unit is particularly noteworthy due to its established anticancer properties. Recent studies have reported the successful synthesis of similar compounds using thiourea derivatives, which demonstrated significant cytotoxic effects against cancer cell lines such as HepG2, HCT116, and MCF-7 .
Anticancer Properties
Research indicates that compounds with similar structures exhibit potent anticancer activity. For instance, thiourea derivatives incorporating benzo[d][1,3]dioxole moieties showed IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin . The mechanisms underlying this activity include:
- Inhibition of EGFR : Compounds targeting the epidermal growth factor receptor (EGFR) have been shown to impede tumor growth by disrupting signaling pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis has revealed that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cell division .
Other Biological Activities
Beyond anticancer effects, the compound may exhibit additional pharmacological properties due to its diverse functional groups:
- Antimicrobial Activity : Compounds with similar structural features have been investigated for their antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses, potentially benefiting conditions like arthritis or asthma.
Case Studies and Research Findings
A study focusing on the synthesis and biological evaluation of benzo[d][1,3]dioxole derivatives reported significant antitumor activity across multiple cancer cell lines. For example:
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) | Reference |
|---|---|---|---|---|
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM | |
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
These results underscore the potential of compounds containing the benzo[d][1,3]dioxole structure in developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Functional Groups
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Features : Shares the trifluoromethyl benzamide core but lacks the benzodioxole and indole-thioether groups.
- Application : A fungicide targeting succinate dehydrogenase in pathogens .
- Comparison : The benzodioxole group in the target compound may confer improved metabolic stability compared to flutolanil’s isopropoxy substituent .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Application : Used in metal-catalyzed C–H functionalization reactions .
- Comparison : The target compound’s thioether and indole groups likely enhance its suitability for redox-mediated interactions, unlike the directing group in this analog .
Compound 6g (N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide)
- Structural Features : Shares the trifluoromethyl benzamide core but incorporates pyridine and tert-butyl groups instead of benzodioxole and indole.
Thioether-Linked Benzamides ()
- Structural Features : Include compounds like Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, which share thioether linkages but lack benzodioxole or indole groups.
- Comparison : The indole-thioether in the target compound may offer unique steric or electronic properties compared to aliphatic thioethers .
Computational Similarity Analysis
- Tanimoto Coefficient : highlights the utility of binary fingerprint-based similarity metrics (e.g., Tanimoto) for comparing chemical structures. While specific data for the target compound is lacking, its benzodioxole and trifluoromethyl groups would likely yield high similarity to pesticidal benzamides like flutolanil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
